4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene is a chemical compound that is used as a reagent in the synthesis of Dapagliflozin . Dapagliflozin is a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound can be achieved through various routes. One such process involves the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which can be used as an intermediate for the preparation of dapagliflozin .Molecular Structure Analysis
The molecular formula of this compound is C15H14BrClO . The InChI representation of the molecule is InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of Dapagliflozin . Dapagliflozin is a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 325.63 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The molecule has four freely rotating bonds .Scientific Research Applications
Halogenation in Organic Synthesis
4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene has been utilized in the field of organic synthesis, particularly in halogenation reactions. For example, a study by Bovonsombat and Mcnelis (1993) used a similar compound in ring halogenations of polyalkylbenzenes, demonstrating its utility in synthesizing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, this chemical is used as an intermediate in the synthesis of complex molecules. Cheng De-ju (2014, 2015) demonstrated its application in creating novel non-peptide CCR5 antagonists, a type of compound relevant in HIV treatment (Cheng, 2014)(Cheng, 2015).
Material Science and Organic Electronics
In material science and organic electronics, compounds like this compound are valuable for their unique electrical and optical properties. Research in this area focuses on the synthesis and application of these compounds in creating novel materials with specific electronic or photonic characteristics.
Environmental Chemistry
The compound and its derivatives have also been studied in environmental chemistry, particularly concerning their formation and behavior in various environmental contexts. For instance, Evans and Dellinger (2006) explored the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from high-temperature oxidation processes, which is relevant to understanding environmental pollutants (Evans & Dellinger, 2006).
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYGIMZWNABSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268237 | |
Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-90-4 | |
Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=279261-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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